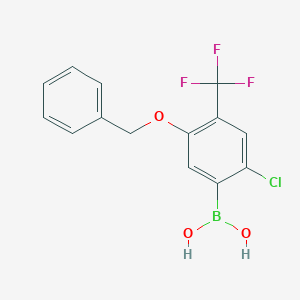

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is a chemical compound. It is used as a reactant for functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is C14H12BF3O3 . Its molecular weight is 296.05 .Chemical Reactions Analysis

This compound can be involved in Suzuki–Miyaura coupling reactions . It can also undergo functionalization via lithiation and reaction with electrophiles, and selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 434.9±55.0 °C . Its density is predicted to be 1.33±0.1 g/cm3 . The pKa is predicted to be 7.59±0.53 .Scientific Research Applications

Organic Synthesis and Catalysis

Phenylboronic acids are pivotal in organic synthesis, especially in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. Specifically, trifluoromethylated phenylboronic acids, akin to the queried compound, serve as valuable intermediates for introducing the trifluoromethyl group into organic molecules, enhancing their metabolic stability, and potentially modifying their biological activity. The ortho-substituent on phenylboronic acids, similar to our compound of interest, has been shown to catalyze dehydrative condensation between carboxylic acids and amines, indicating its role in peptide synthesis and amidation reactions (Wang, Lu, & Ishihara, 2018).

Material Science and Polymer Chemistry

In the realm of material science, phenylboronic acids with trifluoromethyl groups are utilized in the synthesis of novel polymers and materials. Their unique properties enable the development of materials with specific functionalities, such as thermal stability, electronic properties, and resistance to degradation. For instance, the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer demonstrates the utility of trifluoromethyl phenylboronic acids in creating high-performance materials with excellent thermal stability and glass transition temperatures (Banerjee, Komber, Häussler, & Voit, 2009).

Safety And Hazards

This compound is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed, a poison center or doctor should be contacted .

Future Directions

properties

IUPAC Name |

[2-chloro-5-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BClF3O3/c16-12-6-10(14(17,18)19)13(7-11(12)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLBGYCIHJSKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BClF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2723655.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)

![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)

![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)

![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)

![6-(4-ethoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2723674.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)